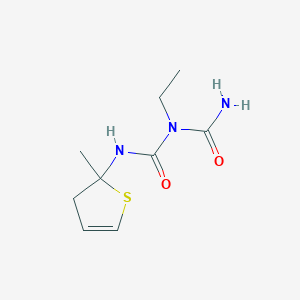
1-Ethyl-3-methyl-5-(2-thienyl)biuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methyl-5-(2-thienyl)biuret is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a thienyl group attached to a biuret core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-5-(2-thienyl)biuret typically involves the reaction of ethyl isocyanate with 3-methyl-2-thiophenecarboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-methyl-5-(2-thienyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thienyl group in the compound can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced forms of the biuret core.
Substitution: Halogenated derivatives of the thienyl group.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methyl-5-(2-thienyl)biuret has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-methyl-5-(2-thienyl)biuret involves its interaction with specific molecular targets and pathways. The thienyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The biuret core can form hydrogen bonds with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-methyl-5-(2-furyl)biuret: Similar structure but with a furyl group instead of a thienyl group.
1-Ethyl-3-methyl-5-(2-pyridyl)biuret: Contains a pyridyl group in place of the thienyl group.
1-Ethyl-3-methyl-5-(2-phenyl)biuret: Features a phenyl group instead of the thienyl group.
Uniqueness: 1-Ethyl-3-methyl-5-(2-thienyl)biuret is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thienyl group can participate in unique interactions, making this compound particularly interesting for research and development .
Eigenschaften
CAS-Nummer |
76267-22-6 |
|---|---|
Molekularformel |
C9H15N3O2S |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
1-carbamoyl-1-ethyl-3-(2-methyl-3H-thiophen-2-yl)urea |
InChI |
InChI=1S/C9H15N3O2S/c1-3-12(7(10)13)8(14)11-9(2)5-4-6-15-9/h4,6H,3,5H2,1-2H3,(H2,10,13)(H,11,14) |
InChI-Schlüssel |
ZFOJRZMVZGWYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)N)C(=O)NC1(CC=CS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



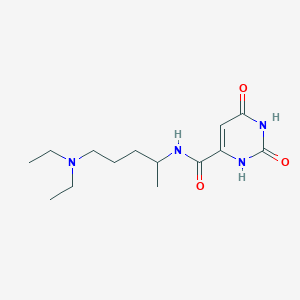
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
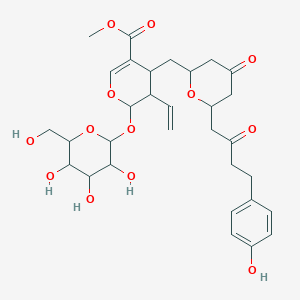
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
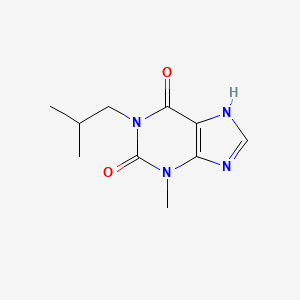
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
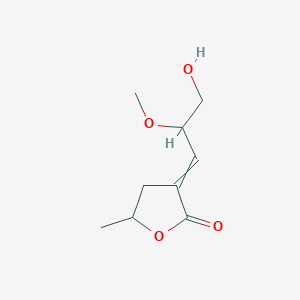
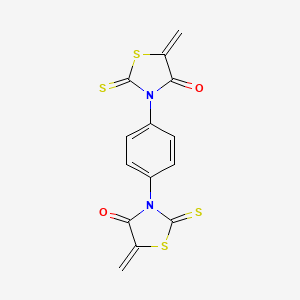
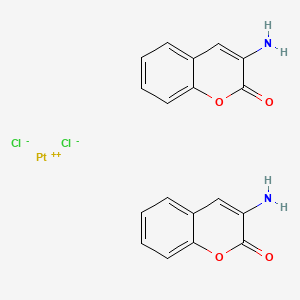
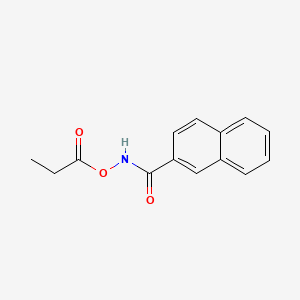
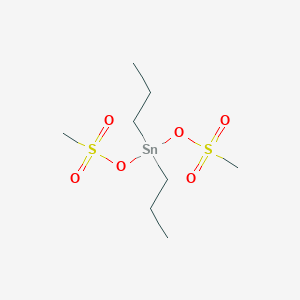
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
